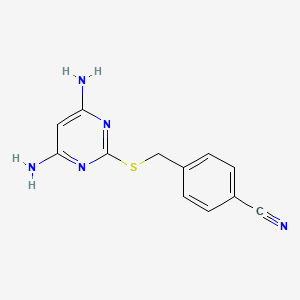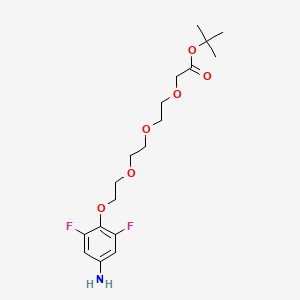
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate: is a synthetic organic compound with the molecular formula C18H27F2NO6 . This compound is characterized by its complex structure, which includes multiple ethoxy groups and a difluorophenoxy moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-2,6-difluorophenol with ethylene oxide to form the intermediate compound, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the difluorophenoxy group to a more reduced state, such as a hydroxy group.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dichlorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dibromophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dimethylphenoxy)ethoxy)ethoxy)ethoxy)acetate
Comparison: The uniqueness of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate lies in its difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its dichloro, dibromo, or dimethyl analogs .
Propiedades
Fórmula molecular |
C18H27F2NO6 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[2-(4-amino-2,6-difluorophenoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H27F2NO6/c1-18(2,3)27-16(22)12-25-7-6-23-4-5-24-8-9-26-17-14(19)10-13(21)11-15(17)20/h10-11H,4-9,12,21H2,1-3H3 |
Clave InChI |
MCSQKIMHHUIXON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCOCCOC1=C(C=C(C=C1F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



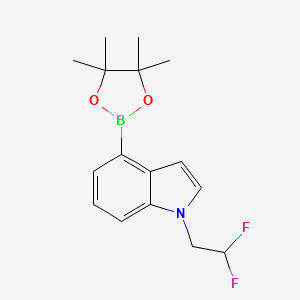
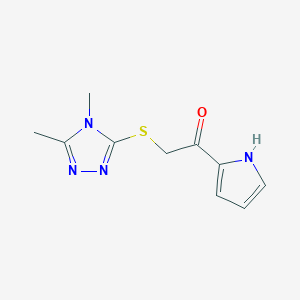
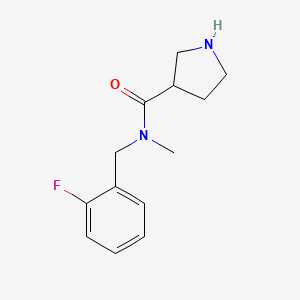

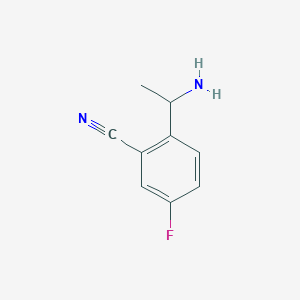
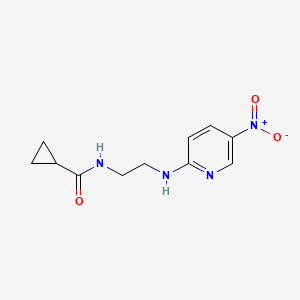
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

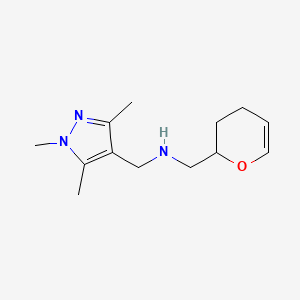
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)

